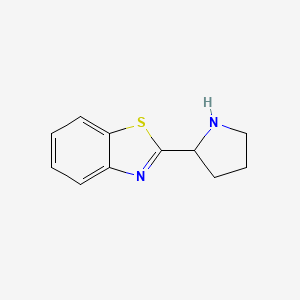

2-Pyrrolidin-2-yl-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKAWFHOEDFUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359804-21-0 | |

| Record name | 2-(pyrrolidin-2-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-2-yl-benzothiazole

This guide provides a comprehensive overview of a primary synthesis pathway for 2-Pyrrolidin-2-yl-benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis leverages the well-established reaction between 2-aminothiophenol and a proline derivative, a robust method for constructing the 2-substituted benzothiazole scaffold.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature prominently in pharmaceuticals and functional materials due to their diverse biological activities.[1] The 2-substituted benzothiazole moiety, in particular, is a privileged scaffold in drug discovery, exhibiting properties such as antimicrobial, anticonvulsant, and antioxidant activities.[1] The target molecule, this compound, incorporates a pyrrolidine ring at the 2-position, a common structural motif in bioactive molecules that can influence physicochemical properties and target binding.

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acids or their derivatives.[2][3] This approach offers a direct and efficient route to the desired bicyclic system.

Core Synthesis Pathway: Condensation of 2-Aminothiophenol with N-Protected Proline

The most logical and experimentally supported pathway for the synthesis of this compound involves the condensation of 2-aminothiophenol with an N-protected proline derivative, followed by deprotection. This method is a specific application of the general synthesis of 2-substituted benzothiazoles from carboxylic acids. A particularly effective modern approach utilizes molecular iodine as a mild Lewis acid catalyst under solvent-free conditions, which aligns with the principles of green chemistry.[4]

Mechanistic Rationale

The reaction mechanism proceeds through several key steps. Initially, the carboxylic acid of the N-protected proline is activated. The nucleophilic amino group of 2-aminothiophenol then attacks the activated carbonyl carbon, leading to the formation of an amide intermediate. Subsequently, the thiol group of the 2-aminothiophenol derivative attacks the imine carbon, which is formed in situ. An intramolecular cyclization with concomitant dehydration then yields the benzothiazole ring. The final step involves the removal of the N-protecting group to yield the target compound.

To illustrate this process, a logical workflow is outlined below:

References

The Chemical Properties and Research Potential of 2-Pyrrolidin-2-yl-benzothiazole

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 2-Pyrrolidin-2-yl-benzothiazole (CAS No. 359804-21-0), a heterocyclic compound possessing significant, yet largely untapped, potential in medicinal chemistry. This molecule uniquely combines two "privileged scaffolds": the benzothiazole core, known for its wide spectrum of pharmacological activities, and the sp³-rich pyrrolidine ring, which is instrumental in creating compounds with improved three-dimensional complexity and physicochemical properties. While extensive research exists for the broader classes of benzothiazole and pyrrolidine derivatives, the specific C-C linked isomer, this compound, remains an under-investigated chemical entity.[1] This guide synthesizes available data on its core components to delineate its fundamental chemical properties, propose robust synthetic and analytical protocols, and outline a strategic framework for future research. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights required to explore this promising molecule for novel therapeutic applications.

Introduction: A Fusion of Two Privileged Scaffolds

In the landscape of drug discovery, "privileged structures" are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity.[1] The strategic combination of such scaffolds is a cornerstone of modern medicinal chemistry. This compound is a prime example of this design philosophy, integrating the distinct and complementary advantages of the benzothiazole and pyrrolidine moieties.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a mainstay in a vast array of biologically active compounds.[1] Its rigid, planar structure and diverse functionalization points allow for fine-tuning of electronic and steric properties. This versatility has led to the development of benzothiazole-based agents with a remarkable range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective activities.[2][3][4] The continued exploration of benzothiazole derivatives is driven by their proven clinical efficacy and the ongoing potential to discover novel agents for a multitude of diseases.[1]

The Pyrrolidine Ring: A Gateway to Three-Dimensional Chemical Space

The five-membered, saturated pyrrolidine ring is one of the most prevalent nitrogen heterocycles in medicinal chemistry.[5] Its significance stems from several key attributes:

-

sp³-Hybridization: The non-planar, puckered nature of the ring allows for the exploration of three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity compared to flat, aromatic systems.[5]

-

Stereochemical Complexity: The presence of stereogenic centers provides opportunities to develop stereoisomers with distinct biological profiles and target interactions.[5]

-

Physicochemical Modulation: The pyrrolidine scaffold, particularly its basic nitrogen atom, is a critical handle for modifying key drug-like properties such as solubility, lipophilicity, and metabolic stability.[1]

This compound: A Structurally Distinct Isomer

The title compound, this compound, is defined by the direct carbon-carbon bond between the C2 position of the benzothiazole ring and the C2 position of the pyrrolidine ring. This distinguishes it from the more commonly studied 2-(pyrrolidin-1-yl)benzothiazole isomers, where the linkage occurs through the pyrrolidine nitrogen.[1][6] This specific C-C linkage presents a unique spatial arrangement and electronic profile, suggesting that its biological activities may differ significantly from its N-linked counterparts. The lack of extensive research on this particular isomer highlights a significant opportunity for novel discovery.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to any research and development program. While experimental data for this compound is not widely published, we can establish its core identity and predict key properties based on its structure.

Core Chemical Data

| Property | Value | Source |

| CAS Number | 359804-21-0 | [7][8] |

| Molecular Formula | C₁₁H₁₂N₂S | [7][8][9] |

| Molecular Weight | 204.30 g/mol | [7] |

| Hazard Classification | Irritant | [7] |

Predicted Physicochemical Properties for Drug Development

The following properties, crucial for predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, are computed based on structurally similar compounds.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3-AA | ~2.5 - 4.0 | An indicator of lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The N-H group on the pyrrolidine ring can engage in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms in the benzothiazole and pyrrolidine rings can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 1 | The C-C bond between the two rings allows for conformational flexibility, which can be critical for receptor binding. |

Spectroscopic Characterization Protocol

Structural confirmation is paramount. The following outlines the expected spectroscopic signatures for this compound.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Benzothiazole Protons: Expect four distinct signals in the aromatic region (~7.0-8.2 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets) will be indicative of their relative positions.

-

Pyrrolidine Protons: Expect a series of multiplets in the aliphatic region (~1.8-4.5 ppm). The proton at the C2 position (methine) will likely be a multiplet coupled to the adjacent CH₂ group. The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

-

¹³C NMR:

-

Benzothiazole Carbons: Expect signals for the nine carbons of the benzothiazole core. The C2 carbon, attached to the pyrrolidine, will be a key quaternary signal in the ~160-175 ppm range. The other aromatic carbons will appear between ~110-155 ppm.

-

Pyrrolidine Carbons: Expect four signals in the aliphatic region, corresponding to the four distinct carbons of the pyrrolidine ring.

-

2.3.2 Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the primary species observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 205.31. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis and Derivatization Strategies

An efficient and scalable synthetic route is the first critical step in exploring a new chemical entity. The most established method for creating 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl-containing compound.[1][10][11]

Proposed Synthetic Workflow

This protocol describes a plausible and efficient two-step synthesis starting from commercially available L-Proline.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

-

Step 1: Oxidation of L-Prolinol to Pyrrolidine-2-carboxaldehyde.

-

Rationale: L-Prolinol (derived from the reduction of L-Proline) is oxidized to the corresponding aldehyde, which is the required electrophile for the subsequent condensation reaction. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are chosen to prevent over-oxidation.

-

Methodology:

-

Dissolve L-Prolinol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add the oxidizing agent (e.g., 1.1 equivalents of PCC) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is often used immediately in the next step due to potential instability.

-

-

-

Step 2: Condensation with 2-Aminothiophenol.

-

Rationale: This is the key ring-forming step. The nucleophilic thiol group of 2-aminothiophenol attacks the aldehyde carbonyl, and subsequent intramolecular cyclization and dehydration yield the benzothiazole ring.

-

Methodology:

-

Dissolve the crude pyrrolidine-2-carboxaldehyde and 2-aminothiophenol (1.0 equivalent) in a solvent such as ethanol.

-

Heat the mixture to reflux for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

-

Avenues for Derivatization in SAR Studies

To explore the structure-activity relationship (SAR), the parent molecule can be systematically modified.[1]

References

- 1. This compound | 359804-21-0 | Benchchem [benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 359804-21-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. scbt.com [scbt.com]

- 9. This compound,(CAS# 359804-21-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Pyrrolidin-2-yl-benzothiazole: A Novel Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-Pyrrolidin-2-yl-benzothiazole, a heterocyclic compound positioned at the intersection of two pharmacologically significant scaffolds. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with forward-looking analysis, offering a roadmap for exploring the therapeutic potential of this under-investigated molecule.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" offer a versatile platform for interacting with a wide range of biological targets. The benzothiazole nucleus is a quintessential example of such a scaffold.[1][2][3] Comprising a benzene ring fused to a thiazole ring, this bicyclic heterocycle is a cornerstone in the design of agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

Concurrently, the simple five-membered pyrrolidine ring is a ubiquitous feature in natural products and synthetic drugs.[7] Its non-planar, saturated structure provides three-dimensional diversity, crucial for optimizing steric interactions within protein binding pockets, thereby enhancing potency and selectivity.[7]

The topic of this guide, This compound , represents a unique convergence of these two powerful moieties. Unlike the more commonly studied N-linked 2-(pyrrolidin-1-yl)benzothiazole, this isomer features a direct carbon-carbon bond between the stereocenter at the C2 position of the pyrrolidine ring and the C2 position of the benzothiazole core. This structural distinction presents a novel chemical entity for which a significant research gap exists.[8] This document aims to bridge that gap by providing a detailed analysis of its structure, proposing robust synthetic and analytical strategies, and outlining promising avenues for pharmacological investigation.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its chemical formula and unique identifiers. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 359804-21-0 | [9][10] |

| Molecular Formula | C₁₁H₁₂N₂S | [9][10] |

| Molecular Weight | 204.30 g/mol | [11] |

| Canonical SMILES | C1CC(NC1)C2=NC3=CC=CC=C3S2 | [8] |

| InChI | InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | [8] |

Key Structural Features:

-

Benzothiazole Core: A planar, aromatic system that is electron-rich and capable of participating in π-stacking and hydrogen bonding interactions. Substitutions on this ring are known to modulate biological activity.[3]

-

Pyrrolidine Ring: A saturated, non-aromatic heterocycle. Its C2 position is a chiral center, meaning the molecule can exist as (R) and (S) enantiomers. This stereochemistry is critical, as different enantiomers can exhibit vastly different biological profiles.

-

C-C Linkage: The direct linkage between the two rings provides a rigid connection that influences the overall conformation of the molecule, distinguishing it from more flexible, N-linked analogues.

Proposed Synthetic Strategies

While specific synthetic procedures for this compound are not prevalent in the literature, its structure strongly suggests a synthesis based on the well-established condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.[12] The key precursor would be L-proline or D-proline, which provides the necessary pyrrolidine ring with its C2 carboxyl group ready for cyclization.

Hypothetical Protocol: Phillips Condensation

The Phillips condensation reaction, or a modern variation thereof, is the most logical approach. This involves the reaction of 2-aminothiophenol with a carboxylic acid (or its activated form) at elevated temperatures, often with a dehydrating agent or catalyst.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried round-bottom flask, add 2-aminothiophenol (1.0 eq) and L-proline (1.1 eq).

-

Solvent and Catalyst: Add polyphosphoric acid (PPA) or a similar dehydrating condensation agent (e.g., Eaton's reagent) as the solvent and catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 180-220°C. The high temperature is necessary to drive the condensation and subsequent cyclization.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

-

Purification: Collect the crude solid by filtration. Purify the product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(S)-Pyrrolidin-2-yl-benzothiazole.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed for unambiguous structural validation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will be critical for confirming the presence of both the benzothiazole and pyrrolidine rings. Expected signals include aromatic protons (7-9 ppm range) for the benzothiazole and aliphatic protons for the pyrrolidine ring (1.5-4.0 ppm range). The methine proton at the C2 position of the pyrrolidine will be a key diagnostic signal.

-

¹³C NMR: This will show distinct signals for the aromatic carbons of the benzothiazole and the aliphatic carbons of the pyrrolidine, confirming the carbon skeleton. The C2 carbon of the benzothiazole will appear at a characteristic downfield shift (~160-170 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₁H₁₂N₂S) by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: Key functional groups will give characteristic absorption bands. Look for N-H stretching from the pyrrolidine (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N stretching from the thiazole ring (~1600 cm⁻¹).

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the (R) and (S) enantiomers, confirming the enantiomeric purity of the product synthesized from a chiral proline starting material.

Potential Pharmacological Significance and Future Research Directions

The true value of this compound lies in its unexplored therapeutic potential. Based on the extensive pharmacology of its constituent scaffolds, we can logically propose several high-priority areas for investigation.[8]

Hypothesized Biological Activities:

-

Anticancer: 2-Arylbenzothiazoles are well-known for their potent and selective anticancer activities.[2] The pyrrolidine moiety could enhance cell permeability or provide new interaction points with anticancer targets like protein kinases or tubulin.

-

Neuroprotective: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS).[6] The pyrrolidine scaffold is also present in many CNS-active drugs.[7] Therefore, screening for activity against neurodegenerative diseases like Alzheimer's and Parkinson's is highly warranted.

-

Antimicrobial: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[13][14] This derivative should be tested against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory: Many benzothiazole derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[5][15]

A Proposed Research Cascade:

To systematically explore this molecule's potential, a tiered screening approach is recommended.

Conclusion

This compound stands as a molecule of significant promise, born from the union of two of medicinal chemistry's most productive scaffolds. While currently under-researched, its unique structure, featuring a chiral C-C linkage, offers a compelling opportunity for the discovery of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a clear path for its creation and characterization. The true journey, however, begins with its pharmacological evaluation. By systematically screening this compound for anticancer, neuroprotective, and antimicrobial activities, the research community can unlock its potential and pave the way for a new class of benzothiazole-based therapeutics.

References

- 1. ijpsr.com [ijpsr.com]

- 2. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 359804-21-0 | Benchchem [benchchem.com]

- 9. 359804-21-0 this compound AKSci 1583AE [aksci.com]

- 10. scbt.com [scbt.com]

- 11. 359804-21-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Pyrrolidin-2-yl-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Benzothiazole Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This has led to the development of numerous benzothiazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its biological and physicochemical properties, making it a fertile ground for drug discovery.[1]

This guide focuses on a specific, yet largely uncharacterized derivative: 2-Pyrrolidin-2-yl-benzothiazole . While the broader class of 2-substituted benzothiazoles has been extensively studied, this particular isomer, with the pyrrolidine ring directly attached at its second carbon, represents a significant research gap.[1] This document aims to bridge this gap by providing a comprehensive overview of the known activities of structurally related compounds and, from this, postulating a putative mechanism of action for this compound. Furthermore, we will outline a rigorous experimental framework to validate these hypotheses, offering a clear roadmap for future research in this promising area.

I. The Benzothiazole Core and the Significance of the Pyrrolidine Moiety

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, provides a rigid, aromatic platform that can be readily functionalized. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is also a common motif in bioactive molecules and natural products.[5] The combination of these two moieties in this compound is anticipated to confer unique pharmacological properties.

Derivatives of benzothiazole containing a pyrrolidine ring have demonstrated significant potential in several therapeutic areas. For instance, certain pyrrolidin-2-one linked benzothiazoles have been explored as inhibitors of monoacylglycerol lipase (MAGL), a target for pain management.[1] Moreover, benzothiazole derivatives bearing a pyrrolidin-1-yl substituent have shown promise as multi-target-directed ligands for Alzheimer's disease, inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[6][7]

II. Postulated Mechanism of Action: A Hypothesis-Driven Approach

Given the absence of direct experimental data for this compound, we can hypothesize its mechanism of action based on the established activities of its structural analogs. The primary areas of investigation should focus on its potential as an anticancer agent and a neuroprotective agent.

A. Putative Anticancer Activity

Many 2-substituted benzothiazole derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[1][8] The proposed mechanism for this activity often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

Hypothesized Molecular Targets for Anticancer Activity:

-

Tyrosine Kinases: Many benzothiazole derivatives are known to inhibit tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.

-

Topoisomerases: Disruption of DNA replication and repair through the inhibition of topoisomerases is another potential mechanism.

-

Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) in cancer cells through either intrinsic or extrinsic pathways.

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of this compound.

Caption: Hypothetical inhibition of a tyrosine kinase receptor by this compound, leading to the downregulation of pro-survival signaling pathways.

B. Putative Neuroprotective Activity

The presence of the pyrrolidine moiety suggests a potential for neuroprotective activity, particularly in the context of neurodegenerative diseases like Alzheimer's.[6][7]

Hypothesized Molecular Targets for Neuroprotective Activity:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes would increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in Alzheimer's therapy.

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and modulate neurotransmitter levels.

-

Histamine H3 Receptor (H3R): Antagonism of H3R has been shown to have pro-cognitive effects.

The following diagram illustrates a potential multi-target mechanism for the neuroprotective effects of this compound.

Caption: Postulated multi-target neuroprotective mechanism of this compound.

III. Experimental Protocols for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols outline the key steps to investigate the mechanism of action of this compound.

A. Synthesis and Characterization

The first crucial step is the efficient and scalable synthesis of high-purity this compound. A likely synthetic route involves the condensation of 2-aminothiophenol with a suitable pyrrolidine-based precursor.[1][3]

Step-by-Step Synthesis Protocol (Illustrative):

-

Reactant Preparation: Dissolve 2-aminothiophenol and 2-formyl-1-(tert-butoxycarbonyl)pyrrolidine in a suitable solvent (e.g., ethanol).

-

Condensation: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Deprotection: If a protecting group is used (e.g., Boc), perform a deprotection step using an appropriate reagent (e.g., trifluoroacetic acid).

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

B. In Vitro Biological Screening

A comprehensive biological evaluation is necessary to identify the primary pharmacological activities.

1. Anticancer Activity Screening:

-

Cell Viability Assay (MTT or CellTiter-Glo):

-

Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add the MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence to determine cell viability.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the compound at its IC50 concentration.

-

Stain the cells with Annexin V-FITC and propidium iodide.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

2. Neuroprotective Activity Screening:

-

Cholinesterase Inhibition Assay (Ellman's Method):

-

Prepare a reaction mixture containing acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) as the substrate, DTNB (Ellman's reagent), and the respective enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Measure the rate of color change at 412 nm, which is proportional to the enzyme activity.

-

Calculate the IC50 value for the inhibition of each enzyme.

-

-

MAO-B Inhibition Assay:

-

Use a commercially available MAO-B inhibitor screening kit.

-

Follow the manufacturer's protocol to measure the inhibition of MAO-B activity in the presence of the test compound.

-

Determine the IC50 value.

-

The following workflow diagram illustrates the experimental approach for elucidating the mechanism of action.

Caption: A comprehensive workflow for the investigation of this compound's mechanism of action.

IV. Quantitative Data Summary (Hypothetical)

Once experimental data is obtained, it should be summarized in a clear and concise format. The following table provides a template for presenting the results of the initial in vitro screening.

| Assay | Target | IC50 (µM) |

| Anticancer | MCF-7 (Breast Cancer) | To be determined |

| A549 (Lung Cancer) | To be determined | |

| Neuroprotective | Acetylcholinesterase (AChE) | To be determined |

| Butyrylcholinesterase (BuChE) | To be determined | |

| Monoamine Oxidase B (MAO-B) | To be determined |

V. Future Perspectives and Conclusion

The exploration of this compound holds significant potential for the discovery of novel therapeutic agents. The current lack of specific research on this isomer presents a unique opportunity for innovation in medicinal chemistry. The hypothesis-driven approach outlined in this guide, combining insights from structurally related compounds with a rigorous experimental plan, provides a solid foundation for uncovering its mechanism of action and potential therapeutic applications.

By systematically investigating its anticancer and neuroprotective properties, researchers can elucidate the structure-activity relationships and identify key molecular targets. This knowledge will be instrumental in the design and development of more potent and selective analogs, ultimately contributing to the advancement of new therapies for complex diseases. The journey to fully understand the pharmacological profile of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

- 1. This compound | 359804-21-0 | Benchchem [benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Drug Discovery: A Technical Guide to 2-Pyrrolidin-2-yl-benzothiazole Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Untapped Potential of the 2-Pyrrolidin-2-yl Moiety

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The versatility of the benzothiazole nucleus, particularly the amenability of its 2-position to substitution, has made it a focal point for the development of novel therapeutics.[4]

This guide delves into a specific, yet underexplored, derivative: 2-Pyrrolidin-2-yl-benzothiazole (CAS 359804-21-0). While this compound is commercially available for research purposes, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its synthesis, characterization, and biological evaluation.[5][6] This knowledge gap presents a unique opportunity for investigation and discovery.

This document serves as a technical resource for researchers poised to explore this frontier. It will provide a proposed synthetic pathway, a roadmap for characterization, a comprehensive analysis of structurally related analogs to infer potential biological activities, and a forward-looking perspective on future research directions.

Physicochemical Properties and Characterization of the Core Molecule

While experimental data is scarce, the fundamental physicochemical properties of this compound can be derived from its structure.

| Property | Value | Source |

| CAS Number | 359804-21-0 | [5][6] |

| Molecular Formula | C₁₁H₁₂N₂S | [5][6] |

| Molecular Weight | 204.29 g/mol | [5][6] |

Standard Characterization Protocol

A crucial first step in studying this molecule is the unambiguous confirmation of its structure and purity. The following spectroscopic techniques are standard for the characterization of novel benzothiazole derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the precise structure. ¹H NMR will confirm the number and connectivity of protons on both the benzothiazole and pyrrolidine rings, while ¹³C NMR will identify all unique carbon environments.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks for the benzothiazole ring system, including C=N and C-S stretching vibrations, would be expected.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement.[7]

Proposed Synthetic Methodology: A Roadmap to the Core Scaffold

Drawing from established methods for the synthesis of 2-substituted benzothiazoles, a plausible and efficient synthetic route for this compound can be proposed. The most common and effective method involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing precursor.

The Condensation Reaction: A Mechanistic Overview

The reaction of 2-aminothiophenol with an aldehyde or a carboxylic acid derivative is a cornerstone of benzothiazole synthesis. The mechanism generally proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring.

References

- 1. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

2-Pyrrolidin-2-yl-benzothiazole: An Unexplored Scaffold with Therapeutic Potential

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzothiazole Core

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, offers a versatile scaffold for the development of novel therapeutic agents.[1] The unique electronic properties and structural rigidity of the benzothiazole nucleus allow it to interact with a diverse range of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[2] Substitution at the 2-position of the benzothiazole ring has been a particularly fruitful strategy for modulating its biological profile. The introduction of various functionalities at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on a specific, yet underexplored, derivative: 2-Pyrrolidin-2-yl-benzothiazole . While the broader class of 2-substituted benzothiazoles is well-documented, this particular molecule, identified by CAS number 359804-21-0, remains largely uncharacterized in publicly available scientific literature.[3] This guide will, therefore, synthesize the available information on related compounds to provide a foundational understanding of its probable characteristics and outline a strategic path for its future investigation. The presence of the pyrrolidine ring, another important pharmacophore in drug discovery, suggests that this compound could possess unique biological activities worthy of exploration.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 359804-21-0 | [3] |

| Molecular Formula | C₁₁H₁₂N₂S | [3] |

| Molecular Weight | 204.29 g/mol | [3] |

Synthetic Pathways: A Roadmap to this compound

Conceptual Synthetic Workflow

The synthesis would likely proceed via the cyclocondensation of 2-aminothiophenol with a pyrrolidine-2-carboxaldehyde or a related derivative. This reaction is typically catalyzed by an acid or can be promoted by microwave irradiation to enhance reaction rates and yields.[4]

References

Spectroscopic Characterization of 2-Pyrrolidin-2-yl-benzothiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-Pyrrolidin-2-yl-benzothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of its constituent moieties—benzothiazole and pyrrolidine—to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a molecule of significant interest in medicinal chemistry, integrating two important pharmacophores: the benzothiazole ring, known for its diverse biological activities, and the pyrrolidine ring, a common scaffold in natural products and pharmaceuticals. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This guide provides a detailed examination of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the pyrrolidine ring.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-7 (Benzothiazole) | 7.8 - 8.1 | Multiplet | 2H |

| H-5, H-6 (Benzothiazole) | 7.3 - 7.5 | Multiplet | 2H |

| H-2' (Pyrrolidine) | ~4.5 - 5.0 | Triplet | 1H |

| H-5' (Pyrrolidine) | ~3.0 - 3.5 | Multiplet | 2H |

| H-3', H-4' (Pyrrolidine) | ~1.8 - 2.2 | Multiplet | 4H |

| NH (Pyrrolidine) | Broad singlet | 1H |

Expert Interpretation:

The aromatic protons of the benzothiazole moiety are expected to appear in the downfield region (7.3-8.1 ppm) due to the deshielding effect of the aromatic ring current.[1][2] The protons at positions 4 and 7 are typically the most deshielded. The single proton at the chiral center of the pyrrolidine ring (H-2') is directly attached to the electron-withdrawing benzothiazole ring, causing a significant downfield shift to approximately 4.5-5.0 ppm. The methylene protons of the pyrrolidine ring will appear in the upfield region, with the protons adjacent to the nitrogen (H-5') being more deshielded than the others.[3][4] The N-H proton of the pyrrolidine ring is expected to be a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Benzothiazole) | ~170 - 175 |

| C-3a, C-7a (Benzothiazole) | ~135, ~152 |

| C-4, C-5, C-6, C-7 (Benzothiazole) | 120 - 130 |

| C-2' (Pyrrolidine) | ~70 - 75 |

| C-5' (Pyrrolidine) | ~45 - 50 |

| C-3', C-4' (Pyrrolidine) | ~25 - 35 |

Expert Interpretation:

The C-2 carbon of the benzothiazole ring, being part of an imine-like C=N bond and attached to the pyrrolidine ring, is expected to be the most downfield signal.[5][6][7] The aromatic carbons of the benzothiazole ring will resonate in the typical range of 120-152 ppm.[5][6][7] For the pyrrolidine moiety, the chiral carbon C-2' will be significantly deshielded due to its direct attachment to the benzothiazole ring. The C-5' carbon, adjacent to the nitrogen, will also be downfield compared to the other two pyrrolidine carbons (C-3' and C-4').[8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 - 3400 | N-H stretch (pyrrolidine) |

| ~3000 - 3100 | C-H stretch (aromatic) |

| ~2850 - 2960 | C-H stretch (aliphatic) |

| ~1600 - 1650 | C=N stretch (benzothiazole) |

| ~1450 - 1580 | C=C stretch (aromatic ring) |

| ~1200 - 1300 | C-N stretch |

| ~700 - 800 | C-S stretch |

Expert Interpretation:

The IR spectrum is expected to show a characteristic N-H stretching band for the secondary amine in the pyrrolidine ring around 3300-3400 cm⁻¹.[9][10][11] Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.[9][10][11] The C=N stretching vibration of the benzothiazole ring is a key diagnostic peak, expected in the 1600-1650 cm⁻¹ region.[12][13] The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1580 cm⁻¹ range.[13][14]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr for pellet method) and subtract it from the sample spectrum.

-

Caption: Workflow for IR and Mass Spectrometry analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data:

| Ion | m/z (predicted) | Interpretation |

| [M+H]⁺ | 219.08 | Molecular ion peak (protonated) |

| [M]⁺˙ | 218.07 | Molecular ion peak (radical cation) |

| C₇H₄NS⁺ | 134.01 | Benzothiazole fragment |

| C₄H₈N⁺ | 70.07 | Pyrrolidine fragment |

Expert Interpretation:

The molecular weight of this compound is 218.30 g/mol . In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 219.08 would be the most prominent peak. In electron ionization (EI), the molecular ion peak [M]⁺˙ at m/z 218.07 would be observed. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidine and benzothiazole rings, leading to fragments corresponding to the benzothiazole cation (m/z 134.01) and the pyrrolidine cation (m/z 70.07).

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation patterns).

-

Acquisition Parameters:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to achieve a stable signal.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented data, based on the well-established spectral characteristics of its benzothiazole and pyrrolidine components, serves as a robust reference for researchers engaged in the synthesis, purification, and characterization of this and related compounds. The detailed experimental protocols offer a standardized approach to obtaining high-quality data for structural verification.

References

- 1. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole(95-16-9) IR Spectrum [chemicalbook.com]

Unlocking the Therapeutic Potential of 2-Pyrrolidin-2-yl-benzothiazole: A Technical Guide to Target Identification and Validation

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this versatile scaffold have found applications as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][4] Notably, the nature and position of substituents on the benzothiazole ring system strongly influence its biological activity.[5] This guide focuses on a specific, yet underexplored derivative, 2-Pyrrolidin-2-yl-benzothiazole , and outlines a comprehensive strategy for identifying and validating its potential therapeutic targets. While direct research on this particular molecule is limited, this document will leverage the extensive knowledge of the broader benzothiazole class to propose a rational, evidence-based approach for its investigation.[6]

The Landscape of 2-Substituted Benzothiazoles: Known Targets and Mechanisms of Action

The substituent at the 2-position of the benzothiazole ring is a key determinant of its pharmacological profile.[5][7] A vast body of research on 2-substituted benzothiazoles provides a fertile ground for hypothesizing the potential therapeutic targets of this compound.

Anticancer Activity: A Prominent Feature

A significant portion of research on benzothiazole derivatives has been concentrated in oncology.[2][4] Several mechanisms of action have been elucidated for various 2-substituted benzothiazoles, suggesting a number of potential targets for our lead compound.

-

Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][8]

-

Tyrosine Kinases: Receptors like EGFR, VEGFR, and non-receptor tyrosine kinases such as c-MET and ABL have been identified as targets.[1][9]

-

Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway, a central hub for cell growth and survival, is a known target for benzothiazole-based inhibitors.[10][11] Casein Kinase 2 (CK2) is another serine/threonine kinase target implicated in cancer.[8]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK4 and CDK6, which control cell cycle progression, has been observed with some benzothiazole derivatives.[9]

-

-

Topoisomerase Inhibition: Certain 2-aminobenzothiazole derivatives have demonstrated the ability to inhibit topoisomerase I and II, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[8][12]

-

Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways.[2]

Neuroprotective Potential

The benzothiazole scaffold is also present in compounds with neuroprotective properties. Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), is a notable example.[1] The mechanisms underlying the neuroprotective effects of benzothiazole derivatives are multifaceted and may involve:

-

Modulation of glutamate neurotransmission.

-

Inhibition of oxidative stress.

-

Anti-inflammatory effects within the central nervous system.

Antimicrobial and Anti-inflammatory Applications

Derivatives of benzothiazole have exhibited significant activity against a range of pathogens, including bacteria, fungi, and viruses.[13][14] Their anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.[15]

Proposed Therapeutic Targets for this compound: A Hypothesis-Driven Approach

Based on the established activities of the benzothiazole scaffold, we can formulate a set of hypotheses regarding the potential therapeutic targets of this compound. The presence of the pyrrolidine ring at the 2-position introduces a unique structural feature that could confer novel target specificity.

Hypothesized Target Classes:

-

Protein Kinases: The pyrrolidine moiety could facilitate specific interactions within the ATP-binding pocket of various kinases.

-

DNA-Interacting Enzymes: The planar benzothiazole core coupled with the pyrrolidin ring may allow for intercalation with DNA and subsequent inhibition of enzymes like topoisomerases.

-

G-Protein Coupled Receptors (GPCRs): The structural features of the molecule may enable it to act as a ligand for various GPCRs, potentially modulating a range of physiological responses.

-

Metabolic Enzymes: Inhibition of enzymes involved in disease-related metabolic pathways is another plausible mechanism. For instance, microsomal triglyceride transfer protein (MTP) has been identified as a target for some benzothiazole derivatives.[16]

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for the deconvolution of the therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy, from initial screening to in-depth validation.

Target Identification Workflow

This workflow is designed to broadly screen for potential protein targets of the compound of interest.

Caption: Workflow for initial identification of protein targets.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly altering its core structure.

-

Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a denaturing buffer.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pull-down experiment compared to a control (e.g., beads without the compound).

Target Validation Workflow

Once a list of potential targets is generated, a rigorous validation process is crucial to confirm the biological relevance of these interactions.

Caption: Workflow for validating identified therapeutic targets.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the chosen cell line and treat with either this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation and quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Case Study: Investigating Anticancer Potential via Kinase Inhibition

Given the prevalence of kinase inhibition among benzothiazole derivatives, a focused investigation into this mechanism is a logical starting point for assessing the anticancer potential of this compound.

Proposed Signaling Pathway for Investigation

The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it an attractive therapeutic target.[11]

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Cytotoxicity Data of Structurally Related Benzothiazoles

While data for this compound is not available, the following table summarizes the IC50 values of other 2-substituted benzothiazole derivatives against various cancer cell lines, illustrating the potential for potent anticancer activity within this class of compounds.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 |

| SW620 (Colon) | 0.0043 | |

| A549 (Lung) | 0.044 | |

| HepG2 (Liver) | 0.048 | |

| Indole-based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015 |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A biochemical assay to measure the ability of this compound to inhibit the activity of a purified kinase (e.g., PI3K).

-

Materials: Purified recombinant kinase, substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the kinase activity as a function of the compound concentration and determine the IC50 value.

Future Perspectives and Conclusion

The benzothiazole scaffold continues to be a source of promising new therapeutic agents.[1][4] While this compound remains a relatively unexplored molecule, the wealth of information on its structural analogs provides a strong foundation for a rational and targeted drug discovery program.[6] The systematic application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating its mechanism of action and unlocking its full therapeutic potential. The unique structural characteristics imparted by the 2-pyrrolidinyl substituent may lead to the discovery of novel biological activities and selectivities, paving the way for the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]

- 6. This compound | 359804-21-0 | Benchchem [benchchem.com]

- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iajesm.in [iajesm.in]

- 16. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"2-Pyrrolidin-2-yl-benzothiazole" in vitro assay protocols

An Application and Protocol Guide for the In Vitro Evaluation of 2-Pyrrolidin-2-yl-benzothiazole

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold renowned in medicinal chemistry for its wide spectrum of biological activities.[1][2] Derivatives of this bicyclic structure, which features a fused benzene and thiazole ring, have been developed as potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[3][4] A key area of investigation for benzothiazole-based compounds is in the field of neurodegenerative diseases, where they have shown promise as inhibitors of crucial enzymes like monoamine oxidase (MAO).[5][6]

This guide focuses on This compound , a specific derivative featuring a pyrrolidine ring at the 2-position of the benzothiazole core. While this precise molecule remains largely uncharacterized in public literature, its structural motifs suggest a strong potential for neuroprotective activity, possibly mediated through the inhibition of monoamine oxidase B (MAO-B).[6][7] MAO-B is a critical enzyme located on the outer mitochondrial membrane that metabolizes neurotransmitters like dopamine; its overactivity is linked to increased oxidative stress and neuronal cell death in pathologies such as Parkinson's and Alzheimer's disease.[5][8]

This document provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound. The experimental workflow is designed to first establish primary target engagement with MAO enzymes, then assess the compound's functional effect on neuronal cell survival, and finally, probe the underlying mechanisms related to oxidative stress and mitochondrial health.

Section 1: Primary Target Engagement: Monoamine Oxidase (MAO) Inhibition

The primary hypothesis for the neuroprotective potential of this compound is its ability to inhibit MAO enzymes. MAO-A and MAO-B are distinct isoforms that differ in substrate specificity and inhibitor sensitivity.[5] Selective MAO-B inhibitors are sought after for treating Parkinson's disease, as they can increase dopamine levels and reduce the production of neurotoxic hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic cycle.[8][9]

The following protocol describes a robust, high-throughput fluorometric assay to determine the compound's inhibitory potency (IC₅₀) and selectivity for both MAO-A and MAO-B.[10][11]

Workflow for MAO Inhibition Assay

Caption: Workflow for the fluorometric MAO inhibition assay.

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay

Principle: This assay utilizes the substrate kynuramine, which is non-fluorescent. Upon oxidative deamination by either MAO-A or MAO-B, it is converted into the highly fluorescent product 4-hydroxyquinoline (4-HQ).[10] The rate of fluorescence increase is directly proportional to MAO activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (Substrate)

-

Clorgyline (MAO-A selective inhibitor control)

-

Selegiline (Deprenyl) (MAO-B selective inhibitor control)

-

This compound (Test Compound)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NaOH (e.g., 2 M) for stopping the reaction

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Assay Setup: In duplicate wells of a 96-well plate, add the following:

-

Test Wells: 50 µL of buffer + 25 µL of test compound dilution.

-

Control Wells (100% Activity): 50 µL of buffer + 25 µL of buffer (with equivalent % DMSO).

-

Control Wells (0% Activity): 50 µL of buffer + 25 µL of a high concentration of the appropriate selective inhibitor (e.g., 10 µM Clorgyline for MAO-A).

-

-

Enzyme Addition: Add 25 µL of diluted recombinant MAO-A or MAO-B enzyme to each well. The final enzyme concentration should be optimized to give a robust linear signal within the incubation time.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of kynuramine substrate to all wells to start the reaction. The final substrate concentration should be approximately twice the Michaelis-Menten constant (Kₘ) for each enzyme (e.g., 80 µM for MAO-A and 50 µM for MAO-B).[10]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Reaction Termination: Stop the reaction by adding 25 µL of 2 M NaOH to each well.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~310 nm and emission at ~400 nm.

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_100%_Activity))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Parameter | Typical Control Values | Reference |

| Clorgyline IC₅₀ (MAO-A) | 2 - 5 nM | [11] |

| Selegiline IC₅₀ (MAO-B) | 7 - 10 nM | [11] |

| Kynuramine Kₘ (MAO-A) | ~40 µM | [10] |

| Kynuramine Kₘ (MAO-B) | ~25 µM | [10] |

Section 2: Cellular Phenotypic Assays: Neuroprotection

After confirming target engagement, the next critical step is to assess whether this compound can protect neuronal cells from toxic insults relevant to neurodegeneration. Oxidative stress is a central mechanism in neuronal cell death.[6] This protocol uses a human neuroblastoma cell line (SH-SY5Y) and induces cytotoxicity with an oxidative agent to screen for the compound's neuroprotective effects.[6][12]

Workflow for Neuroprotection Assay

Caption: Workflow for a cell-based neuroprotection assay.

Protocol 2: MTT Cell Viability Assay for Neuroprotection

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[13]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) as the neurotoxin

-

This compound (Test Compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile, clear, flat-bottom 96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

-

Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a "vehicle control" group with only the solvent (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Toxin Induction: Add a pre-determined concentration of the neurotoxin (e.g., 50-100 µM 6-OHDA) to all wells except the "untreated control" group. The final volume in each well should be consistent.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Development: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control cells (100% viability). % Viability = 100 * (Absorbance_Treated / Absorbance_Untreated_Control)

-

Compare the viability of cells treated with toxin alone versus cells pre-treated with the test compound before toxin exposure. A significant increase in viability indicates a neuroprotective effect.

Section 3: Mechanistic Insight Assays

To understand how this compound exerts its effects, it is essential to investigate its impact on downstream cellular processes linked to MAO inhibition and neuroprotection, namely oxidative stress and mitochondrial function.

A. Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, such as H₂O₂, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[14][15]

Protocol 3: Intracellular ROS Detection with H₂DCFDA

Materials:

-

H₂DCFDA probe

-

SH-SY5Y cells and culture reagents

-

Test compound and toxin (as in Protocol 2)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed and treat cells with the test compound and/or toxin in a black, clear-bottom 96-well plate as described in Protocol 2 (Steps 1-4).

-

Cell Loading: After the treatment period, remove the medium and wash the cells gently with warm PBS.

-

Add 100 µL of H₂DCFDA solution (typically 10-20 µM in serum-free medium or PBS) to each well.

-

Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[14]

-

Measurement: Remove the H₂DCFDA solution, wash the cells again with PBS, and add 100 µL of PBS or buffer to each well. Immediately measure the fluorescence using a plate reader (Ex/Em ~495/529 nm).[14]

Data Analysis: Compare the fluorescence intensity of toxin-treated cells with those pre-treated with this compound. A significant reduction in fluorescence indicates that the compound mitigates intracellular ROS production.

B. Assessment of Mitochondrial Membrane Potential (ΔΨm)